Product packaging for 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane(Cat. No.:CAS No. 65150-00-7)

1-Chloro-1-(prop-1-yn-1-yl)cyclobutane

Cat. No.: B13943764
CAS No.: 65150-00-7
M. Wt: 128.60 g/mol
InChI Key: ONTNUUILQGGTBM-UHFFFAOYSA-N
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Description

1-Chloro-1-(prop-1-yn-1-yl)cyclobutane is an organic compound with the molecular formula C7H9Cl . This molecule features a cyclobutane ring substituted with both a chlorine atom and a prop-1-yn-1-yl group at the same carbon atom. The presence of both an alkyne and an alkyl chloride functional group on a strained cyclobutane ring makes it a valuable and versatile building block in synthetic organic chemistry . Researchers can utilize the alkyne group for reactions such as metal-catalyzed coupling (e.g., Sonogashira reaction) and cycloadditions, while the chloro group serves as a good leaving group for substitution and elimination reactions. This unique combination allows for the development of complex molecular architectures, including strained ring systems, making it of particular interest in medicinal chemistry and materials science for the synthesis of novel compounds. This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9Cl B13943764 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane CAS No. 65150-00-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65150-00-7

Molecular Formula

C7H9Cl

Molecular Weight

128.60 g/mol

IUPAC Name

1-chloro-1-prop-1-ynylcyclobutane

InChI

InChI=1S/C7H9Cl/c1-2-4-7(8)5-3-6-7/h3,5-6H2,1H3

InChI Key

ONTNUUILQGGTBM-UHFFFAOYSA-N

Canonical SMILES

CC#CC1(CCC1)Cl

Origin of Product

United States

Thermal Ring Opening:

Computational studies on cyclobutane (B1203170) itself have shown that thermal decomposition can occur via a biradical mechanism, leading to two ethylene (B1197577) molecules arxiv.org. For a substituted cyclobutane like the title compound, a similar homolytic cleavage of a C-C bond in the ring could be initiated thermally. This would generate a 1,4-biradical intermediate. The subsequent fate of this biradical would be complex, with possibilities including re-closure, fragmentation, or intramolecular hydrogen atom transfer, leading to a variety of linear or cyclic olefinic products.

Radical Mediated Rearrangements:

If a radical is generated at the tertiary carbon (e.g., through reaction with a radical initiator), it could trigger rearrangements. For instance, a β-scission of one of the cyclobutane (B1203170) C-C bonds would result in a ring-opened radical species. Such pathways are less predictable without detailed computational analysis of the stability of the various possible radical intermediates and transition states.

The prediction of these novel reaction pathways underscores the potential of 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane as a building block for complex molecular architectures. Computational and theoretical studies will be indispensable in guiding experimental efforts to explore and harness the unique reactivity of this compound.

Advanced Spectroscopic and Chromatographic Methods for Structural Assignment

Elucidation of Molecular Connectivity via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane, a combination of one-dimensional and advanced two-dimensional NMR techniques would be crucial for an unambiguous structural assignment.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To establish the connectivity of the carbon and hydrogen atoms, a suite of 2D NMR experiments would be utilized.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For the cyclobutane (B1203170) ring, correlations would be expected between the protons on adjacent methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique would identify which protons are directly attached to which carbon atoms. This would allow for the assignment of the proton and carbon signals of the cyclobutane ring, the propynyl (B12738560) group, and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This would be critical in connecting the prop-1-yn-1-yl group to the quaternary carbon of the cyclobutane ring. Correlations would be expected between the protons of the methyl group and the acetylenic carbons, as well as between the cyclobutane protons and the quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms, which is valuable for confirming stereochemistry. In this case, it could help to understand the through-space interactions between the propynyl group and the protons on the cyclobutane ring.

Based on these techniques, a detailed map of the molecular structure can be constructed. The expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known effects of the chloro and propynyl substituents on the cyclobutane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~70-80
C2/C4~2.0-2.8~30-40
C3~1.8-2.5~15-25
C1'-~80-90
C2'-~70-80
C3' (CH₃)~1.8-2.2~5-15

Note: These are estimated values and would require experimental verification.

Solid-State NMR for Crystalline Forms

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information about the molecular structure and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. This can reveal details about polymorphism and the local environment of the atoms within the crystal lattice.

Confirmation of Molecular Formula and Fragmentation Patterns by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for confirming the molecular formula and investigating the fragmentation pathways of the molecule.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Analysis

Electron Ionization (EI): This hard ionization technique would likely lead to significant fragmentation of the molecule. The resulting mass spectrum would show a series of fragment ions corresponding to the loss of various parts of the molecule, such as the chlorine atom, the methyl group, or parts of the cyclobutane ring. The molecular ion peak might be weak or absent.

Electrospray Ionization (ESI): As a softer ionization technique, ESI would be more likely to produce a prominent protonated molecule [M+H]⁺ or other adducts, allowing for the accurate determination of the molecular weight.

Isotopic Pattern Analysis for Chlorine Confirmation

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine. Due to the presence of the two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the molecular ion peak and any chlorine-containing fragment ions would appear as a pair of peaks separated by two mass units, with the peak at the lower mass being about three times more intense. This isotopic signature provides definitive evidence for the presence of a single chlorine atom in the molecule.

Table 2: Expected High-Resolution Mass Spectrometry Data for C₇H₉Cl

IonCalculated m/z
[M(³⁵Cl)]⁺128.0400
[M(³⁷Cl)]⁺130.0371
[M-Cl]⁺93.0704
[M-CH₃]⁺113.0236

Vibrational Spectroscopic Characterization (FT-IR, Raman) for Functional Group Identification

Fourier-transform infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which is useful for identifying the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the cyclobutane ring and the methyl group. A key feature would be the stretching vibration of the carbon-carbon triple bond (C≡C) of the propynyl group, which typically appears in the region of 2100-2260 cm⁻¹. The C-Cl stretching vibration would also be present, usually in the fingerprint region between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C≡C triple bond, being a non-polar bond, would be expected to show a strong signal in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Spectroscopy Method
C-H (alkane) stretch2850-3000FT-IR, Raman
C≡C stretch2100-2260FT-IR (weak), Raman (strong)
C-Cl stretch600-800FT-IR

X-ray Crystallography for Absolute Stereochemistry and Conformation (if crystalline samples available)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. excillum.comuq.edu.au For this compound, this technique could provide precise bond lengths, bond angles, and torsional angles. It would unequivocally establish the puckering of the cyclobutane ring and the spatial arrangement of the chloro and propargyl substituents. However, this technique is contingent upon the ability to grow a suitable single crystal of the compound, which can be a challenging process for small, non-polar molecules. nih.gov Should a crystalline sample be obtained, the resulting crystallographic data would serve as the ultimate proof of its molecular architecture.

Mechanistic Investigations of Reactivity and Transformations

Reactivity of the Alkyne Moiety

The prop-1-yn-1-yl group in 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane is a key site for a variety of chemical transformations, including additions to the triple bond and metal-catalyzed reactions.

Electrophilic Additions to the Triple Bond (e.g., Halogenation, Hydrohalogenation)

The electron-rich triple bond of the alkyne is susceptible to attack by electrophiles. Halogenation and hydrohalogenation are classic examples of such reactions.

Halogenation: The addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), across the triple bond is expected to proceed through a cyclic halonium ion intermediate. libretexts.org This intermediate is then attacked by the halide ion in an anti-fashion, leading to the formation of a dihaloalkene. The reaction can be stereoselective, yielding predominantly the E-isomer. Due to the presence of the second π-bond, a second addition of the halogen can occur, resulting in a tetrahaloalkane. The general mechanism for the first addition of a halogen (X₂) to an alkyne is depicted below:

Step 1: The alkyne's π electrons attack the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. libretexts.org

Step 2: The halide anion (X⁻) then attacks one of the carbons of the cyclic intermediate from the opposite side, resulting in anti-addition. libretexts.org

ReactantReagentProduct(s)Conditions
This compoundBr₂ (1 eq.)(E)-1-Chloro-1-(1,2-dibromoprop-1-en-1-yl)cyclobutaneInert solvent (e.g., CCl₄)
This compoundBr₂ (2 eq.)1-Chloro-1-(1,1,2,2-tetrabromopropyl)cyclobutaneInert solvent, excess Br₂

Hydrohalogenation: The addition of hydrogen halides (HX, e.g., HBr, HCl) to the alkyne follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that already bears more hydrogen atoms. chemistrysteps.commasterorganicchemistry.com In the case of the internal alkyne in this compound, the initial protonation would lead to the more stable vinyl cation. The subsequent attack of the halide ion would then yield the vinyl halide. Addition of a second equivalent of HX would lead to a geminal dihalide, with both halogens attached to the same carbon. chemistrysteps.com

The regioselectivity of the second addition is also governed by the stability of the resulting carbocation, which is stabilized by the halogen atom already present. chemistrysteps.com

ReactantReagentMajor ProductRegioselectivity
This compoundHBr (1 eq.)1-Chloro-1-(2-bromoprop-1-en-1-yl)cyclobutaneMarkovnikov
This compoundHBr (2 eq.)1-Chloro-1-(2,2-dibromopropyl)cyclobutaneMarkovnikov

Nucleophilic Additions and Conjugate Additions

While alkynes are generally less reactive towards nucleophiles than alkenes due to the higher electron density of the triple bond, nucleophilic addition can occur, particularly when the alkyne is activated by electron-withdrawing groups. libretexts.orgquora.com In the case of this compound, the chloro-substituted cyclobutyl group may exert a modest electron-withdrawing inductive effect, potentially facilitating nucleophilic attack.

Nucleophilic conjugate addition, a well-established reaction for α,β-unsaturated carbonyl compounds, can also be applied to activated alkynes. researchgate.netbham.ac.uk Although the propargyl system in the target molecule is not directly conjugated to a strong electron-withdrawing group, certain nucleophiles under specific conditions might add to the triple bond. The reaction would involve the attack of a nucleophile on one of the sp-hybridized carbons, leading to a vinyl anion intermediate, which is then protonated or trapped by an electrophile.

Cycloaddition Reactions (e.g., [2+2], [3+2], [4+2] cycloadditions involving the alkyne)

The alkyne moiety can participate in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic structures.

[2+2] Cycloaddition: The reaction of the alkyne with an alkene can lead to the formation of a cyclobutene (B1205218) ring. This reaction is often photochemically induced or catalyzed by transition metals. The strain in the resulting cyclobutene can be a driving force for subsequent rearrangements.

[3+2] Cycloaddition: 1,3-Dipolar cycloadditions involving the alkyne as the dipolarophile can be used to construct five-membered heterocyclic rings. For instance, the reaction with an azide (B81097) would yield a triazole, while reaction with a nitrile oxide would produce an isoxazole.

[4+2] Cycloaddition (Diels-Alder Reaction): The alkyne can act as a dienophile in a Diels-Alder reaction with a conjugated diene. youtube.comlibretexts.org This reaction forms a six-membered ring, specifically a 1,4-cyclohexadiene (B1204751) derivative. The reactivity of the alkyne as a dienophile is enhanced by electron-withdrawing substituents. The chloro-cyclobutyl group may provide some activation for this transformation. The reaction is typically concerted and stereospecific.

Cycloaddition TypeReactant 2Product Type
[2+2]AlkeneCyclobutene
[3+2]AzideTriazole
[4+2]Diene1,4-Cyclohexadiene

Metal-Catalyzed Transformations (e.g., Alkyne Metathesis, Hydroarylation)

Transition metal catalysts can mediate a variety of transformations at the alkyne functionality.

Alkyne Metathesis: This reaction involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes (e.g., of molybdenum or tungsten). nih.gov While typically used for the synthesis of macrocycles or polymers, intermolecular cross-metathesis could potentially occur between this compound and another alkyne, leading to a redistribution of the alkyne substituents.

Hydroarylation: The addition of an aromatic C-H bond across the triple bond can be catalyzed by various transition metals, such as gold, platinum, or palladium. This reaction provides a direct method for the synthesis of vinylarenes. The regioselectivity of the addition would depend on the electronic and steric properties of both the alkyne and the arene, as well as the catalyst system employed.

Reactivity of the Cyclobutane (B1203170) Ring System

The cyclobutane ring in this compound is characterized by significant ring strain (approximately 26 kcal/mol), which is a key driver for its reactivity. researchgate.net

Strain-Release Ring-Opening Reactions (e.g., Thermal, Photochemical, Acid-Catalyzed)

The release of ring strain provides a thermodynamic driving force for ring-opening reactions of the cyclobutane moiety. nih.govrsc.org These reactions can be initiated by heat, light, or acid catalysis.

Thermal Ring-Opening: Upon heating, the cyclobutane ring can undergo conrotatory ring-opening to form a 1,3-diene. The presence of the alkyne and chlorine substituents would influence the temperature required for this process and potentially the stereochemistry of the resulting diene.

Photochemical Ring-Opening: Photochemical excitation can also induce ring-opening of cyclobutanes. The stereochemical outcome of photochemical ring-opening is often disrotatory, in contrast to the thermal process.

Acid-Catalyzed Ring-Opening: In the presence of a strong acid, the cyclobutane ring can be protonated, leading to a carbocation intermediate that can undergo ring-opening to alleviate strain. The presence of the chlorine atom could influence the stability of such an intermediate and direct the pathway of the ring-opening. For instance, Lewis acids can promote the ring-opening of donor-acceptor substituted cyclobutanes. chemistryviews.org

The specific products of these ring-opening reactions would depend on the reaction conditions and the subsequent transformations of the initially formed intermediates.

Ring Expansion and Contraction Strategies

The inherent ring strain of the cyclobutane moiety in this compound makes it susceptible to reactions that can alleviate this strain. Both ring expansion and ring contraction are plausible transformation pathways, often dictated by the reaction conditions and the nature of the reagents employed.

Ring Expansion:

Under conditions that favor the formation of a carbocation at the C1 position, such as solvolysis in a polar protic solvent, a Wagner-Meerwein rearrangement can occur. This process would involve the migration of one of the adjacent methylene (B1212753) groups of the cyclobutane ring to the carbocation center, resulting in the formation of a less strained cyclopentyl cation. Subsequent reaction with a nucleophile would yield a cyclopentane (B165970) derivative. The driving force for this expansion is the significant reduction in ring strain when moving from a four-membered to a five-membered ring.

Starting MaterialReaction ConditionsIntermediateProduct Type
This compoundPolar protic solvent (e.g., ethanol, water)Cyclobutyl cation -> Cyclopentyl cationSubstituted cyclopentane

Ring Contraction:

Conversely, ring contraction to a cyclopropane (B1198618) derivative is also a possibility, particularly through a Favorskii-type rearrangement if the molecule were to be converted to an α-haloketone. However, for this compound itself, a more likely pathway to a cyclopropane derivative would involve dehydrochlorination to form a cyclobutylidene-substituted alkyne, followed by subsequent rearrangement or addition reactions. Another possibility involves the formation of a cyclopropylmethyl cation equivalent, which is known to be highly stabilized and can undergo rearrangements.

Influence of Chloro-Alkyne Substituent on Ring Strain and Reactivity

The geminal chloro and prop-1-yn-1-yl substituents at the C1 position of the cyclobutane ring have a profound impact on its stability and reactivity.

The cyclobutane ring itself possesses significant ring strain due to its compressed C-C-C bond angles of approximately 90°, a considerable deviation from the ideal sp³ bond angle of 109.5°. libretexts.org This inherent strain makes the ring susceptible to opening reactions. chemistryviews.org

The substituents at C1 introduce additional electronic and steric effects:

Electronic Effects: The chlorine atom is an electron-withdrawing group through induction, which can polarize the C-Cl bond, making the C1 carbon atom electrophilic. The propynyl (B12738560) group, with its sp-hybridized carbons, is also electron-withdrawing. The presence of these two groups can influence the stability of potential cationic intermediates at C1.

Steric Effects: The presence of two substituents on the same carbon atom creates steric hindrance, which can influence the approach of nucleophiles and the feasibility of certain reaction pathways. For instance, steric hindrance at the C1 position would likely disfavor an Sₙ2-type reaction.

The combination of these effects can be synergistic. For example, the electron-withdrawing nature of both substituents can facilitate the departure of the chloride ion in an Sₙ1-type reaction, leading to a tertiary carbocation. The stability of this carbocation would be a key determinant of the reaction rate and pathway.

Reactivity of the Geminal Chlorine Atom

The chlorine atom, being a good leaving group, is the primary site of reactivity for many transformations of this compound.

Nucleophilic Substitution Reactions (Sₙ1, Sₙ2, Sₙ2')

The tertiary nature of the carbon atom bearing the chlorine atom strongly suggests that nucleophilic substitution will likely proceed through an Sₙ1 mechanism. libretexts.orgbyjus.com

Sₙ1 Reaction: The reaction would proceed through a two-step mechanism involving the formation of a tertiary cyclobutyl carbocation intermediate. chemicalnote.com This carbocation can then be attacked by a nucleophile from either face, leading to a racemic or diastereomeric mixture of products if the other ring carbons are substituted. The stability of the tertiary carbocation would favor this pathway. patsnap.commasterorganicchemistry.com

Sₙ2 Reaction: A direct Sₙ2 reaction is highly unlikely due to the steric hindrance at the tertiary carbon center, which would prevent the backside attack of a nucleophile. patsnap.commasterorganicchemistry.com

Sₙ2' Reaction: An Sₙ2' (Sₙ2 prime) reaction, involving nucleophilic attack at the γ-carbon of the propynyl group with concomitant rearrangement of the double bond, is a possibility, though less common for alkynes compared to allylic systems. acs.orgnih.gov Such a reaction would lead to the formation of an allene.

Reaction TypeSubstrate FeatureIntermediateProductLikelihood
Sₙ1Tertiary halideTertiary carbocationRacemic/diastereomeric mixtureHigh
Sₙ2Tertiary halide-Inversion of stereochemistryVery Low
Sₙ2'Propargylic system-AllenePossible, but less likely

Elimination Reactions to Form Alkenes or Further Alkynes

In the presence of a strong, non-nucleophilic base, elimination reactions can compete with or dominate over substitution. For this compound, two main elimination pathways are conceivable:

Formation of a Cyclobutylidene Alkene: An E2 or E1 elimination reaction could lead to the formation of a double bond within the cyclobutane ring, resulting in a cyclobutene derivative. However, a more likely outcome is the formation of an exocyclic double bond, yielding 1-(prop-1-yn-1-yl)cyclobutylidene. According to Zaitsev's rule, the more substituted alkene is generally the major product. libretexts.org

Ring Opening: Under certain conditions, particularly with strong bases, elimination could be accompanied by ring opening of the strained cyclobutane ring to form an acyclic product.

The choice between elimination and substitution is highly dependent on the reaction conditions, including the nature of the base/nucleophile, the solvent, and the temperature. byjus.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

The presence of the C-Cl bond allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: A Suzuki coupling reaction with a boronic acid or ester could be used to replace the chlorine atom with an aryl, vinyl, or alkyl group. libretexts.org While Suzuki couplings of tertiary alkyl halides can be challenging, specialized catalyst systems have been developed to facilitate such transformations. nih.gov

Sonogashira Coupling: A Sonogashira coupling reaction with a terminal alkyne would result in the formation of a di-alkyne substituted cyclobutane. organic-chemistry.orgsci-hub.seacs.orgnih.govmdpi.com This reaction is a powerful tool for the construction of carbon-carbon triple bonds.

Heck Reaction: A Heck reaction with an alkene could also be envisioned, leading to the formation of a new carbon-carbon bond at the C1 position. wikipedia.orgscienceinfo.com

These cross-coupling reactions provide a versatile platform for the elaboration of the this compound scaffold into more complex molecules.

Coupling ReactionReactantCatalystProduct Type
SuzukiBoronic acid/esterPalladiumAlkyl-, aryl-, or vinyl-substituted cyclobutane
SonogashiraTerminal alkynePalladium/CopperDi-alkyne substituted cyclobutane
HeckAlkenePalladiumAlkene-substituted cyclobutane

Interplay and Chemoselectivity between the Functional Groups

The two primary functional groups in this compound—the tertiary chloride and the internal alkyne—exhibit different reactivities, which can be exploited for selective transformations.

Reactivity of the Tertiary Chloride: As discussed, the tertiary chloride is prone to Sₙ1 substitution and elimination reactions. It is also the reactive site for many cross-coupling reactions.

Reactivity of the Internal Alkyne: The internal alkyne is relatively unreactive towards nucleophiles but can undergo electrophilic addition reactions, although typically at a slower rate than alkenes. masterorganicchemistry.com It can also participate in cycloaddition reactions and can be reduced to the corresponding alkene or alkane.

Chemoselectivity:

The challenge in the synthetic manipulation of this molecule lies in achieving chemoselectivity. For instance, when using a reagent that could potentially react with both functional groups, the reaction conditions would need to be carefully controlled.

In nucleophilic substitution or elimination reactions, the tertiary chloride is the more reactive site.

In electrophilic additions (e.g., with HBr), the alkyne would be the expected site of reaction.

In palladium-catalyzed cross-coupling reactions, the C-Cl bond is the reactive handle, leaving the alkyne intact.

By carefully choosing reagents and reaction conditions, it is possible to selectively transform one functional group while leaving the other untouched, allowing for a stepwise and controlled functionalization of the molecule.

Kinetic vs. Thermodynamic Control in Multifunctional Transformations

In reactions where multiple products can be formed, the principles of kinetic and thermodynamic control are paramount in determining the product distribution. For a multifunctional molecule like this compound, competing reaction pathways can lead to a variety of outcomes. Kinetic control favors the product that is formed fastest, typically via a lower energy transition state, while thermodynamic control favors the most stable product, which may require more energy to form and is often favored under conditions that allow for equilibrium to be established. wikipedia.orgdalalinstitute.comlibretexts.orglibretexts.org

Reactions initiated at lower temperatures with short reaction times would likely favor the kinetic product. Conversely, higher temperatures and longer reaction times would allow for the system to reach equilibrium, favoring the formation of the more thermodynamically stable product.

Consider a hypothetical reaction of this compound with a nucleophile (Nu⁻) that could lead to either direct substitution at the cyclobutane ring or a rearrangement product.

Table 1: Hypothetical Product Distribution under Kinetic vs. Thermodynamic Control

Condition Temperature Time Major Product Minor Product
Kinetic Control Low Short 1-Nu-1-(prop-1-yn-1-yl)cyclobutane (Kinetic Product) Rearranged Product (Thermodynamic Product)
Thermodynamic Control High Long Rearranged Product (Thermodynamic Product) 1-Nu-1-(prop-1-yn-1-yl)cyclobutane (Kinetic Product)

The kinetic product would likely result from a direct SN1-type substitution, where the nucleophile attacks the tertiary carbocation formed upon the departure of the chloride ion. The thermodynamic product might arise from a rearrangement of this initial carbocation to a more stable species, for instance, through ring expansion or participation of the alkyne moiety, followed by nucleophilic attack.

Development of Chemoselective Reaction Conditions

The dual functionality of this compound presents a challenge and an opportunity for developing chemoselective reactions. The goal is to selectively target one functional group while leaving the other intact. For instance, reactions could be designed to proceed at the chloroalkane center without affecting the alkyne, or vice-versa.

Chemoselectivity can often be achieved by careful selection of reagents, catalysts, and reaction conditions. For example, transition metal catalysis is a powerful tool for activating alkynes towards specific transformations. acs.orgacs.org A palladium-catalyzed cross-coupling reaction, for example, could potentially be employed to react specifically at the alkyne terminus if a suitable derivative were used, leaving the tertiary chloride untouched under mild conditions. Conversely, solvolysis in a polar protic solvent would likely favor reaction at the tertiary chloride center, proceeding through a carbocation intermediate.

Table 2: Proposed Chemoselective Reactions for this compound

Target Functional Group Reagent/Catalyst Proposed Reaction Type Expected Product
Tertiary Chloride Silver Nitrate in Ethanol SN1 Substitution 1-Ethoxy-1-(prop-1-yn-1-yl)cyclobutane
Alkyne Copper(I) Iodide, Azide Source Azide-Alkyne Cycloaddition 1-Chloro-1-(1-substituted-1,2,3-triazol-4-yl)cyclobutane
Both Strong Base (e.g., t-BuOK) Elimination/Rearrangement Complex mixture of alkenes and alkynes

The development of such chemoselective conditions is crucial for the synthetic utility of multifunctional building blocks like this compound.

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states involved in the reactions of this compound is fundamental to predicting its reactivity and controlling reaction outcomes.

Due to the tertiary nature of the carbon-chlorine bond and the strained cyclobutyl ring, SN1-type reactions are highly probable, proceeding through a tertiary cyclobutyl carbocation intermediate. researchgate.netwiley.com The stability of this carbocation is a key factor in the reaction rate. The adjacent propynyl group, with its π-electron system, can potentially stabilize the positive charge through hyperconjugation or even direct participation, forming a non-classical carbocation.

Computational studies on analogous systems can provide valuable insights into the geometry and energy of these transient species. For example, density functional theory (DFT) calculations could be employed to model the transition state for the ionization of the C-Cl bond and to predict the structure of the resulting carbocation intermediate. Such calculations would likely reveal a planar or near-planar geometry around the cationic carbon.

Furthermore, experimental techniques can be used to probe for the existence of these intermediates. For instance, solvolysis reactions carried out in the presence of a trapping agent could provide evidence for the formation of a carbocation. The observation of rearranged products would also strongly suggest the involvement of carbocationic intermediates.

Table 3: Predicted Characteristics of Key Intermediates and Transition States

Species Predicted Geometry Key Stabilizing Factors Method of Investigation
SN1 Transition State Elongated C-Cl bond, developing p-orbital on carbon Solvent stabilization, electronic effects of the propynyl group Computational Modeling (DFT)
Tertiary Cyclobutyl Carbocation Trigonal planar at the cationic center Hyperconjugation from adjacent C-H and C-C bonds, potential π-participation from the alkyne Trapping experiments, product analysis (rearrangement)
Non-classical Carbocation (with alkyne participation) Bridged structure involving the alkyne π-system Delocalization of positive charge over multiple atoms Isotopic labeling studies, advanced computational analysis

The investigation of these fleeting species is challenging but essential for a complete mechanistic understanding of the chemical behavior of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane. aps.org These methods, which include Hartree-Fock, post-Hartree-Fock, and Density Functional Theory (DFT), are employed to solve the electronic Schrödinger equation, providing insights into electron distribution and molecular stability. unibo.it For a molecule with the structural complexity of this compound, DFT would be a particularly suitable method, offering a balance between computational cost and accuracy.

The cyclobutane (B1203170) ring is characterized by significant ring strain, a consequence of the deviation of its C-C-C bond angles from the ideal 109.5° of a tetrahedral carbon. wikipedia.orglibretexts.org This strain is a combination of angle strain and torsional strain from eclipsing hydrogen atoms. wikipedia.org In its ground state, cyclobutane adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain, even though this slightly increases the angle strain. libretexts.orgmaricopa.edudalalinstitute.com The total ring strain of unsubstituted cyclobutane is approximately 26.3 kcal/mol. wikipedia.org

Table 1: Representative Strain Energies of Cycloalkanes

Cycloalkane Strain Energy (kcal/mol)
Cyclopropane (B1198618) 27.8
Cyclobutane 26.8
Cyclopentane (B165970) 7.4
Cyclohexane 0

This table presents generally accepted values for unsubstituted cycloalkanes to provide context for the expected strain in a substituted cyclobutane. wikipedia.orgresearchgate.net

The electronic properties of this compound would be dictated by the interplay of the strained alkyl framework, the electronegative chlorine atom, and the electron-rich propynyl (B12738560) group. Quantum chemical calculations would allow for the visualization and analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this molecule, the HOMO would likely be localized on the π-system of the propynyl group, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO would be expected to have significant contributions from the σ* anti-bonding orbital of the C-Cl bond, making this site the most likely for nucleophilic attack. The electron density distribution would show a polarization of the C-Cl bond, with a partial negative charge on the chlorine atom and a partial positive charge on the adjacent carbon.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

DFT is a powerful tool for investigating the potential energy surfaces of chemical reactions, allowing for the mapping of reaction pathways and the identification of intermediates and transition states. acs.orgnih.govresearchgate.net For this compound, DFT could be used to explore a variety of potential reactions, such as nucleophilic substitution or elimination.

A key application of DFT in reaction mechanism studies is the location and characterization of transition state structures. rsc.org These are first-order saddle points on the potential energy surface, and their geometry provides insight into the mechanism of the reaction. By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined.

For example, in a hypothetical Sₙ1 reaction of this compound, DFT calculations could model the heterolytic cleavage of the C-Cl bond to form a cyclobutyl cation intermediate. The calculations would provide the structure of the transition state leading to this cation and the associated activation energy. This would allow for an assessment of the kinetic feasibility of the reaction.

Table 2: Hypothetical DFT Calculation Outputs for a Reaction Step

Parameter Description
Reactant Geometry Optimized 3D coordinates of the starting material.
Transition State (TS) Geometry Optimized 3D coordinates of the transition state.
Imaginary Frequency A single negative frequency from vibrational analysis, confirming a true TS.
Activation Energy (ΔG‡) The Gibbs free energy difference between the TS and the reactant.
Product Geometry Optimized 3D coordinates of the product.
Reaction Energy (ΔG_rxn) The Gibbs free energy difference between the product and the reactant.

This table illustrates the typical data generated from a DFT study of a single reaction step.

Solvation can have a profound impact on reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

For a reaction involving a charged species, such as the formation of a carbocation from this compound, a polar solvent would be expected to stabilize the transition state and the intermediate more than the neutral reactant. This would lead to a lower activation energy and a faster reaction rate compared to the gas phase or a nonpolar solvent. DFT calculations incorporating a solvent model could quantify this effect and provide a more realistic prediction of the reaction's kinetics.

Conformational Analysis and Energy Landscapes

Due to the puckered nature of the cyclobutane ring and the presence of the propynyl substituent, this compound can exist in multiple conformations. nih.gov A thorough conformational analysis would involve systematically rotating the single bonds and exploring the different puckering states of the ring to identify all stable conformers (local minima on the potential energy surface).

By calculating the relative energies of these conformers, their populations at a given temperature can be predicted using the Boltzmann distribution. The energy barriers between these conformers, corresponding to transition states for conformational change, can also be calculated. This information provides a comprehensive picture of the molecule's flexibility and the preferred shapes it adopts. For substituted cyclobutanes, the substituents can have a significant influence on the puckering of the ring and the relative stability of different conformers. nih.govacs.org

Prediction of Novel Reactivity and Transformation Pathways

While direct computational and theoretical studies on this compound are not extensively available in published literature, its structure, combining a strained four-membered ring with a tertiary propargylic chloride, allows for the prediction of several novel and complex reaction pathways. Theoretical chemistry provides the tools to hypothesize and model how this unique combination of functional groups will behave under various conditions. The high ring strain of the cyclobutane moiety and the versatile reactivity of the propargyl group are expected to be the primary drivers of its chemical transformations.

Computational models, particularly those employing Density Functional Theory (DFT), can be used to explore the potential energy surfaces of proposed reaction mechanisms. Such studies would calculate the transition state energies and reaction intermediates to predict the feasibility and selectivity of different pathways. Key predicted transformations include carbocation-mediated rearrangements, ring expansions, and pericyclic reactions.

Carbocation-Mediated Pathways

The tertiary nature of the chlorine-bearing carbon suggests that this compound could readily form a carbocation intermediate under solvolytic or Lewis acidic conditions. The stability of this tertiary carbocation would be further influenced by the adjacent alkyne and the cyclobutane ring. From this key intermediate, several novel transformations are predicted to occur.

Applications As a Versatile Synthetic Intermediate

Role in the Construction of Complex Organic Architectures

The inherent ring strain of the cyclobutane (B1203170) moiety and the reactivity of the propargyl and chloro substituents in 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane make it an excellent precursor for the synthesis of intricate molecular frameworks. These frameworks are often found in biologically active natural products and other molecules of medicinal interest. rsc.orgresearchgate.netrsc.org

While direct applications in the total synthesis of specific natural products are not extensively documented for this exact compound, its structural motifs are present in a variety of natural products. rsc.orgresearchgate.net The cyclobutane ring is a key feature in numerous terpenoids, alkaloids, and steroids, contributing to their unique three-dimensional structures and biological activities. researchgate.net The propargyl group is also a valuable handle for elaboration into various functional groups found in natural products. Synthetic strategies often rely on building blocks that can introduce these features efficiently.

The reactivity of the chloro group allows for nucleophilic substitution reactions, while the terminal alkyne can participate in various coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to build more complex carbon skeletons. Furthermore, the cyclobutane ring can undergo ring-expansion or rearrangement reactions to afford larger, more complex ring systems, a common strategy in the synthesis of natural product core structures.

Table 1: Potential Transformations of this compound for Natural Product Synthesis

Reaction TypeReagents and ConditionsPotential Product MotifRelevance to Natural Products
Nucleophilic SubstitutionNu: (e.g., R₂CuLi, RMgX)Substituted alkynyl cyclobutanesIntroduction of side chains
Sonogashira CouplingAryl/vinyl halide, Pd catalyst, Cu(I)Aryl/vinyl-substituted alkynyl cyclobutanesFormation of conjugated systems
Ring-ExpansionLewis acids, thermal conditionsCyclopentene or cyclohexene (B86901) derivativesAccess to 5- and 6-membered rings
CycloadditionDienes (Diels-Alder), azides (Huisgen)Fused or spirocyclic systemsConstruction of polycyclic cores

The strained nature of the cyclobutane ring in this compound can be harnessed to construct more complex bridged and fused ring systems. nih.govacs.org Transition-metal-catalyzed C-C bond activation of the cyclobutane ring can lead to the formation of larger rings through insertion of unsaturated partners like alkenes or alkynes. nih.govacs.org

For instance, rhodium-catalyzed intramolecular "cut-and-sew" reactions of cyclobutanones with alkynyl groups have been shown to produce fused enones. acs.org While the target compound is not a cyclobutanone, its functional groups could be modified to participate in similar transformations. The alkynyl group can also undergo intramolecular cyclization reactions, with gold catalysis being a particularly effective method for the endo-selective cyclization of alkynylcyclobutanes to form fused dihydropyridones. rsc.org Such strategies provide access to novel polycyclic scaffolds that are of interest in medicinal chemistry.

Furthermore, domino reactions initiated by transformations at the chloro or alkynyl group can lead to the diastereoselective formation of highly substituted fused ring systems. nih.gov For example, a domino nih.govnih.gov-rearrangement/6π-electrocyclization process has been used to generate aminocyclobutanes fused to other rings. nih.gov

Scaffold for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uk The pluripotent nature of this compound, with its multiple reactive sites, makes it an ideal scaffold for DOS. A "build/couple/pair" strategy can be envisioned where the initial scaffold is coupled with various building blocks and then subjected to different cyclization or rearrangement conditions to generate a library of diverse molecular skeletons. cam.ac.uk

The chloro, alkynyl, and cyclobutane functionalities can be selectively addressed to introduce diversity at different points in a synthetic sequence. For example, the chloro group can be displaced by a variety of nucleophiles, the alkyne can be functionalized through numerous metal-catalyzed reactions, and the cyclobutane ring can be rearranged or expanded. This multi-directional reactivity allows for the rapid generation of a wide range of molecular shapes and complexities from a single starting material.

A DOS approach utilizing a propargylic alcohol on a steroid core has been successfully employed to generate a library of complex 17-spirosteroids through a one-pot ring-closing enyne metathesis and Diels-Alder reaction sequence. beilstein-journals.org A similar strategy could be applied to derivatives of this compound to access novel spirocyclic and fused-ring systems.

Development of New Synthetic Methodologies Utilizing the Compound's Unique Reactivity

The combination of a strained ring and reactive functional groups in this compound provides opportunities for the development of novel synthetic methodologies. Research into the reactivity of this compound could uncover new transformations and reaction cascades. For instance, the interplay between the propargyl chloride and the cyclobutane ring under various catalytic conditions could lead to unexpected and synthetically useful rearrangements or cycloadditions.

The development of visible-light photocatalysis has opened up new avenues for chemical synthesis, including the chemo- and regioselective synthesis of alkynyl cyclobutanes via [2+2] cycloaddition of enynes with alkenes. nih.gov Investigating the photochemical behavior of this compound could lead to novel methods for its functionalization or for the construction of complex molecules.

Stereochemical Implications in Downstream Transformations

The presence of a stereocenter at the C1 position of the cyclobutane ring in this compound has significant implications for the stereochemical outcome of subsequent reactions. Reactions that proceed through mechanisms that retain or invert the stereochemistry at this center can be used to generate enantiomerically enriched products.

Furthermore, the stereochemistry of the cyclobutane ring can direct the facial selectivity of reactions occurring at the alkynyl group or at other positions on the ring. This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis. For example, in the synthesis of cyclobutane amino acids, thermal [2+2] cycloadditions have been shown to proceed with high stereoselectivity. mdpi.com Similarly, contractive ring synthesis from pyrrolidines has been used for the stereospecific synthesis of multisubstituted cyclobutanes. nih.govnih.gov

The ability to control the stereochemistry of products derived from this compound is crucial for its application in the synthesis of chiral drugs and natural products, where specific stereoisomers often exhibit desired biological activity.

Future Research Directions and Perspectives

Untapped Reactivity Profiles and Catalytic Transformations

The presence of a tertiary alkyl chloride on a strained cyclobutane (B1203170) ring, coupled with a reactive alkyne, opens the door to a multitude of unexplored chemical transformations. Future research could focus on leveraging these features for novel synthetic applications. The inherent ring strain of the cyclobutane moiety could be exploited in ring-opening reactions to generate more complex acyclic or larger ring structures. acs.orgresearchgate.net

Catalytic transformations offer a promising area of investigation. For instance, transition-metal-catalyzed cross-coupling reactions could be employed to substitute the chlorine atom with various functional groups, providing access to a diverse library of cyclobutane derivatives. Furthermore, the propargyl chloride unit is a well-known precursor for propargylation and allenylation reactions, which are powerful tools for constructing functionalized building blocks. acs.org The development of catalytic systems to control the regioselectivity of these reactions would be a significant advancement.

Integration into Flow Chemistry or Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous flow and automated synthesis for improved efficiency, safety, and scalability. researchgate.net The photochemical synthesis of cyclobutane derivatives, for example, has been successfully translated to continuous flow processes, leading to reduced reaction times and increased yields. nih.govalmacgroup.com Future studies could explore the synthesis of 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane and its derivatives using flow chemistry. This approach could be particularly beneficial for managing reactive intermediates and optimizing reaction conditions for transformations such as catalytic functionalization or cycloaddition reactions. rsc.org Automated synthesis platforms could be utilized for the rapid screening of reaction conditions and catalysts for the transformations of this compound. arxiv.org

Exploration of Chiral Analogs and Enantioselective Syntheses

The quaternary carbon center in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. The synthesis of enantioenriched cyclobutane derivatives is a significant challenge in organic chemistry, with chiral cyclobutanes being important motifs in natural products and pharmaceuticals. chemistryviews.orgmdpi.com

Future research should focus on developing enantioselective synthetic routes to access individual enantiomers of this compound and its derivatives. This could involve asymmetric [2+2] cycloadditions, enantioselective functionalization of a prochiral precursor, or kinetic resolution of the racemic mixture. chemistryviews.orgrsc.orgrsc.org The development of such methods would be crucial for investigating the potential biological activity of these chiral molecules.

Development of Novel Functional Materials Precursors (excluding material properties)

Cyclobutane derivatives have found applications in materials science, for example, as precursors for stress-responsive polymers. nih.govlifechemicals.com The unique combination of a strained ring and a reactive alkyne in this compound makes it an interesting candidate as a precursor for novel functional materials.

Future work could investigate the polymerization of this compound or its derivatives. The alkyne functionality could participate in polymerization reactions such as alkyne metathesis to form conjugated polymers. beilstein-journals.org The strained cyclobutane ring could be incorporated into polymer backbones to create materials with unique mechanical properties, where the ring-opening of the cyclobutane can be triggered by mechanical force. nih.gov

Advanced Mechanistic Insights through In Situ Spectroscopy

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Advanced spectroscopic techniques, particularly in situ spectroscopy, can provide real-time monitoring of chemical reactions, offering valuable insights into reaction kinetics, intermediates, and transition states.

Future mechanistic studies on the reactions of this compound could employ techniques such as in situ NMR and IR spectroscopy. For example, in situ IR spectroscopy could be used to monitor the disappearance of the characteristic alkyne stretch (around 2100-2260 cm⁻¹) during its transformation. libretexts.org These studies would be invaluable for understanding the reactivity of this strained and functionalized molecule, for instance, in ring-opening reactions or catalytic cycles, and would pave the way for the development of more efficient and selective synthetic protocols. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-1-(prop-1-yn-1-yl)cyclobutane, and how do reaction conditions influence yield?

  • Methodological Answer : A plausible synthesis route involves nucleophilic substitution or elimination-addition mechanisms. For example, analogous to halogenation methods used for 1-chlorobutane (e.g., reacting cyclobutanol derivatives with phosphorus-based reagents under controlled conditions ). Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
  • Temperature : Low temperatures (~0–5°C) reduce side reactions from alkyne instability.
  • Catalysts : Lewis acids (e.g., AlCl₃) could stabilize intermediates.
  • Monitoring : Use GC-MS or TLC to track reaction progress and optimize yield.

Q. How can spectroscopic techniques (NMR, IR) characterize the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for cyclobutane protons (δ 2.5–3.5 ppm, multiplet due to ring strain) and the terminal alkyne proton (δ 2.0–3.0 ppm, sharp singlet). The chlorine atom may cause deshielding in adjacent protons .
  • ¹³C NMR : The sp-hybridized alkyne carbons appear at δ 70–90 ppm, while cyclobutane carbons resonate at δ 20–40 ppm.
  • IR : A strong absorption band near 2100–2260 cm⁻¹ confirms the C≡C stretch. C-Cl stretches appear at 550–800 cm⁻¹ .

Advanced Research Questions

Q. What strategies optimize regioselectivity in synthesizing this compound, considering cyclobutane ring strain and alkyne stability?

  • Methodological Answer :

  • Ring strain mitigation : Use sterically bulky bases (e.g., LDA) to direct substitution to the less hindered carbon.
  • Alkyne protection : Introduce a trimethylsilyl (TMS) group to stabilize the alkyne during synthesis, followed by deprotection .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., monosubstituted cyclobutane), while higher temperatures may lead to ring-opening side reactions .

Q. How does computational modeling predict the reactivity of this compound in click chemistry applications?

  • Methodological Answer :

  • DFT calculations : Model the HOMO-LUMO gap to assess alkyne reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). The electron-withdrawing chlorine atom may lower LUMO energy, enhancing reactivity .
  • Transition state analysis : Simulate steric effects from the cyclobutane ring on regioselectivity during triazole formation.
  • Solvent effects : Include implicit solvation models (e.g., PCM) to predict solvent polarity impacts on reaction rates .

Q. What safety protocols are critical when handling this compound, given its flammability and potential toxicity?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent vapor accumulation (flash point likely <23°C, similar to 1-chlorobutane ).
  • PPE : Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Avoid static electricity by grounding equipment .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water, which may spread the compound .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for similar cyclobutane derivatives?

  • Methodological Answer :

  • Reproducibility checks : Validate methods using peer-reviewed protocols (e.g., purification via column chromatography vs. distillation).
  • Side reaction identification : Use LC-MS to detect byproducts (e.g., ring-opened alkenes from cyclobutane instability).
  • Parameter documentation : Ensure precise reporting of solvent purity, temperature gradients, and catalyst aging effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.